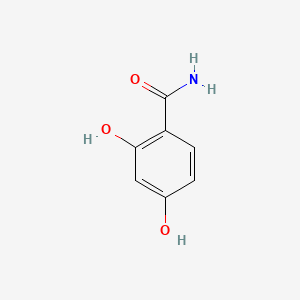

2,4-Dihydroxybenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUJCQYKTGNRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062868 | |

| Record name | Benzamide, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-45-3 | |

| Record name | 2,4-Dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dihydroxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2QA7KU4DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,4-Dihydroxybenzamide from Methyl 2,4-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4-dihydroxybenzamide, a valuable compound in medicinal chemistry and materials science, starting from the readily available precursor, methyl 2,4-dihydroxybenzoate. This document outlines the core chemical transformation, detailed experimental protocols, and relevant data to support research and development activities.

Introduction

This compound, also known as β-resorcylamide, is a key structural motif found in various biologically active compounds. Its synthesis is of significant interest to the pharmaceutical and chemical industries. The conversion of methyl 2,4-dihydroxybenzoate to this compound is a straightforward amidation reaction, typically achieved by reacting the methyl ester with ammonia. This guide focuses on a common and effective laboratory-scale synthesis method.

Reaction Scheme and Mechanism

The fundamental reaction involves the nucleophilic acyl substitution of the methoxy group in methyl 2,4-dihydroxybenzoate with an amino group from ammonia. The reaction proceeds as follows:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound from methyl 2,4-dihydroxybenzoate.[1]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Methyl 2,4-dihydroxybenzoate | Reagent | Standard chemical supplier |

| Ammonia (25% in water) | Pro analysis | Standard chemical supplier |

| Diethyl ether | Anhydrous | Standard chemical supplier |

| Sodium sulfate | Anhydrous | Standard chemical supplier |

| Ethyl acetate | Chromatography grade | Standard chemical supplier |

| Water | Deionized | Laboratory supply |

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

3.3. Synthesis Procedure

-

Reaction Setup : In a round-bottom flask, dissolve 1.69 g (0.01 mol) of methyl 2,4-dihydroxybenzoate in 10 mL of 25% aqueous ammonia.[1]

-

Reaction : Stir the reaction mixture at room temperature for 24 hours.[1]

-

Work-up :

-

Remove the excess ammonia and the methanol formed during the reaction under reduced pressure using a rotary evaporator.[1]

-

To the resulting residue, add 10 mL of water.[1]

-

Extract the product with diethyl ether.[1]

-

Collect the ether extracts and wash them with water.[1]

-

Separate the ether layer and dry it over anhydrous sodium sulfate.[1]

-

Evaporate the ether under reduced pressure to obtain the crude this compound.[1]

-

-

Purification : Purify the crude product by column chromatography using ethyl acetate as the mobile phase.[1]

Caption: Experimental workflow for this compound synthesis.

Data Summary

The following table summarizes the key quantitative data for this synthesis.

| Parameter | Value | Reference |

| Starting Material | ||

| Methyl 2,4-dihydroxybenzoate | 1.69 g (0.01 mol) | [1] |

| Reagents | ||

| Aqueous Ammonia (25%) | 10 mL | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Time | 24 hours | [1] |

| Product Information | ||

| Product Name | This compound | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Purification | ||

| Method | Column Chromatography | [1] |

| Mobile Phase | Ethyl Acetate | [1] |

Note: The yield for this specific procedure was not explicitly stated in the provided source.

Safety Considerations

-

Ammonia is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.

-

Diethyl ether is highly flammable. Avoid open flames and sparks.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from methyl 2,4-dihydroxybenzoate via amidation with aqueous ammonia is an effective and straightforward method suitable for laboratory-scale production. The protocol provided in this guide offers a clear and reproducible procedure for obtaining the desired product. This foundational synthesis can be adapted and optimized for various research and development applications in the fields of medicinal chemistry and material science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dihydroxybenzamide, a molecule of interest in various scientific domains, including pharmacology and materials science. This document details its fundamental chemical and physical characteristics, supported by established experimental protocols for their determination. Furthermore, it explores the potential biological activities of this compound as an inhibitor of glutathione reductase and as a potential endocrine disruptor, presenting putative signaling pathways. Experimental workflows for synthesis, purification, and analysis are also delineated. All quantitative data are summarized in structured tables, and logical and experimental flows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Physicochemical Properties

This compound, also known as β-resorcylamide, is a phenolic amide with the chemical formula C₇H₇NO₃. Its chemical structure, characterized by a benzene ring substituted with two hydroxyl groups and an amide group, imparts specific physicochemical properties that are crucial for its behavior in chemical and biological systems.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 3147-45-3[1]

-

Molecular Formula: C₇H₇NO₃[1]

-

SMILES: C1=CC(=C(C=C1O)O)C(=O)N[1]

-

InChI: InChI=1S/C7H7NO3/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11)[1]

-

InChIKey: IIUJCQYKTGNRHH-UHFFFAOYSA-N[1]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental determination for critical applications.

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Melting Point | 228 °C | [3][4] |

| Boiling Point (Predicted) | 455.8 ± 15.0 °C | [3][4] |

| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 8.15 ± 0.10 | [3][4] |

| logP (Predicted) | 0.197 - 0.669 | [5][6] |

| Solubility | Soluble in Methanol | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the key physicochemical properties of this compound.

Synthesis of this compound from Methyl 2,4-Dihydroxybenzoate

This protocol describes the synthesis of this compound via the ammonolysis of methyl 2,4-dihydroxybenzoate.[7]

Materials:

-

Methyl 2,4-dihydroxybenzoate

-

Ammonia solution (25% in water)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, add methyl 2,4-dihydroxybenzoate (1.69 g, 0.01 mol) to 10 mL of a 25% ammonia solution in water.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Remove the excess ammonia and the methanol formed during the reaction under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 10 mL of deionized water.

-

Extract the aqueous solution with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash them with deionized water (2 x 15 mL).

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield crude this compound.

Purification by Column Chromatography

The crude product from the synthesis can be purified using column chromatography.[7]

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Ethyl acetate (as eluent)

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in ethyl acetate and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of ethyl acetate.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with ethyl acetate, collecting fractions in separate tubes.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (228 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure compound will have a sharp melting point range of 1-2 °C.[1][2][8]

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing solubility.

Materials:

-

This compound

-

Various solvents (e.g., water, methanol, ethanol, acetone, diethyl ether)

-

Test tubes

-

Vortex mixer

Procedure:

-

Add a small, known amount (e.g., 10 mg) of this compound to a test tube.

-

Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is soluble in that solvent at that concentration.

-

If the solid does not dissolve, incrementally add more solvent and repeat the agitation until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH change of a solution of the compound upon titration with a strong base.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in pure water is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[4][9]

Determination of logP by High-Performance Liquid Chromatography (HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using reversed-phase HPLC.

Apparatus:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase (a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile)

-

A set of standard compounds with known logP values

Procedure:

-

Prepare a mobile phase and equilibrate the HPLC column.

-

Inject a solution of this compound and record its retention time (t_R).

-

Inject a series of standard compounds with known logP values that bracket the expected logP of the analyte and record their retention times.

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the known logP values of the standards against their calculated log k values.

-

Determine the log k for this compound and use the calibration curve to find its corresponding logP value.[6][10][11][12]

Potential Biological Activities and Signaling Pathways

While the biological role of this compound is not extensively characterized, its structural features suggest potential interactions with biological systems, notably as an enzyme inhibitor and an endocrine disruptor.

Inhibition of Glutathione Reductase

Derivatives of dihydroxybenzene have been shown to inhibit glutathione reductase, a key enzyme in the cellular antioxidant defense system.[13] The catalytic cycle of glutathione reductase involves the transfer of electrons from NADPH to FAD, which then reduces a disulfide bond in the enzyme's active site, forming a dithiol. This dithiol subsequently reduces glutathione disulfide (GSSG) to two molecules of reduced glutathione (GSH).[1][5][6][14] It is plausible that this compound could act as an inhibitor by interacting with the active site cysteine residues, preventing the reduction of GSSG.

Potential as an Endocrine Disruptor

This compound is listed as a potential endocrine-disrupting compound.[1] Endocrine disruptors can interfere with the body's hormonal systems, often by mimicking or blocking the action of natural hormones like estrogen and androgens. They can bind to hormone receptors, such as the estrogen receptor (ER) or the androgen receptor (AR), and trigger or inhibit downstream signaling pathways, leading to adverse health effects.[2][3][8]

Experimental Workflows

The following diagrams illustrate standardized workflows for key experimental procedures relevant to the study of this compound.

Synthesis and Purification Workflow

This workflow outlines the key steps from starting materials to the purified product.

Enzyme Inhibition Assay Workflow

This diagram illustrates a general workflow for assessing the inhibitory potential of this compound on an enzyme like glutathione reductase.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. The potential biological activities as a glutathione reductase inhibitor and an endocrine disruptor have been explored through putative signaling pathways. The inclusion of structured data tables and visual workflows aims to provide researchers, scientists, and drug development professionals with a valuable resource for their work with this compound. Further experimental validation of the predicted properties and biological activities is encouraged to fully elucidate the profile of this compound.

References

- 1. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 2. Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. Catalytic cycle of human glutathione reductase near 1 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Endocrine Disruptors Acting on Estrogen and Androgen Pathways Cause Reproductive Disorders through Multiple Mechanisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trihydroxybenzaldoximes are redox cycling inhibitors of ThDP-dependent DXP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medlink.com [medlink.com]

- 11. researchgate.net [researchgate.net]

- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase [pubmed.ncbi.nlm.nih.gov]

- 14. Glutathione Reductase - Proteopedia, life in 3D [proteopedia.org]

A Technical Guide to the Molecular and Biological Landscape of 2,4-Dihydroxybenzamide

Foreword

In the intricate tapestry of medicinal chemistry, the benzamide scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents. Within this class, 2,4-Dihydroxybenzamide presents a particularly compelling case for exploration. Its unique electronic and structural features, conferred by the dual hydroxyl and amide functionalities, render it a versatile building block for the synthesis of novel compounds with significant biological potential. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the molecular characteristics, synthesis, and analytical validation of this compound. Furthermore, we will explore its burgeoning role in oncology, contextualized within the broader activities of benzamide derivatives, and provide robust, field-proven protocols for its biological evaluation.

Core Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a molecule is the bedrock of its application in drug design and development.

Molecular Formula: C₇H₇NO₃

Molecular Weight: 153.14 g/mol

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | β-Resorcylamide, Benzamide, 2,4-dihydroxy- | [1] |

| CAS Number | 3147-45-3 | [2] |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~228 °C | |

| Solubility | Soluble in methanol, ethanol, and aqueous bases |

Synthesis and Analytical Validation: A Two-Pillar Approach to Purity and Identity

The integrity of all subsequent biological data hinges on the unambiguous synthesis and rigorous characterization of the target compound. Here, we present a robust and reproducible workflow.

Synthetic Workflow

A common and efficient laboratory-scale synthesis involves the amidation of methyl 2,4-dihydroxybenzoate. This method is favored for its mild conditions and good yields.

Synthesis and Purification Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2,4-dihydroxybenzoate (1.0 eq) in a minimal amount of methanol. To this, add a concentrated aqueous solution of ammonia (excess).

-

Reaction Execution: Seal the flask and stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the excess ammonia and methanol under reduced pressure.

-

Extraction: To the resulting aqueous solution, add a suitable organic solvent like ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer multiple times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography using a silica gel stationary phase and an appropriate mobile phase, such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.[2]

Expertise & Experience Insight: The choice of ammonolysis of the methyl ester is a strategic one. It avoids the harsher conditions that might be required for direct amidation of the corresponding carboxylic acid, which could lead to side reactions involving the sensitive hydroxyl groups. The purification by column chromatography is crucial to remove any unreacted starting material and potential byproducts, ensuring a high-purity compound for biological assays.

A Self-Validating Analytical Characterization Cascade

No single analytical technique is sufficient to confirm the identity and purity of a synthesized compound. A multi-pronged approach, where each technique provides orthogonal information, creates a self-validating system.

Analytical Characterization Workflow:

Caption: A multi-technique workflow for analytical validation.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reversed-phase C18 column with a gradient elution of methanol or acetonitrile in water (often with a small amount of acid like formic acid to ensure sharp peaks) is typically used. Purity is determined by integrating the peak area at a suitable UV wavelength.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural confirmation. The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR will confirm the number of unique carbon atoms.[5] The combined data allows for the complete assignment of the molecule's structure.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic stretches for the O-H (hydroxyl), N-H (amide), and C=O (amide carbonyl) groups will be prominent.

Trustworthiness through Orthogonal Validation: When HPLC indicates high purity, and the NMR, MS, and IR data all align with the expected structure of this compound, a high degree of confidence in the sample's identity and quality is achieved. This multi-faceted analytical confirmation is a prerequisite for reliable biological testing.

Applications in Oncology: A Scaffold of Therapeutic Promise

While this compound itself has shown some biological activities, including antimicrobial and antioxidant effects, its primary value in drug development lies in its role as a versatile scaffold for the synthesis of more complex derivatives with potent anticancer properties.[7][8] The broader class of benzamide derivatives has yielded several promising anticancer agents.

Mechanisms of Action of Benzamide Derivatives in Cancer

Benzamide derivatives exert their anticancer effects through diverse mechanisms, often targeting pathways that are fundamental to cancer cell survival and proliferation.[9][10]

-

Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives are potent HDAC inhibitors. The o-aminobenzamide moiety can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This results in the hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes.[9]

-

Tubulin Polymerization Inhibition: Certain benzamide derivatives have been shown to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[11]

-

Induction of Oxidative Stress and Apoptosis: Some novel benzamide derivatives have been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells. This leads to mitochondrial dysfunction, the collapse of the mitochondrial membrane potential, and the activation of caspase-dependent apoptosis.[10]

Hypothesized Signaling Pathway for a Benzamide-Based Anticancer Agent:

Caption: A generalized signaling pathway for benzamide derivatives in cancer.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The following is a detailed, self-validating protocol for assessing the cytotoxic effects of a compound like this compound or its derivatives against a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (this compound or derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol Workflow:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validating System: This protocol incorporates several self-validating elements. The use of a vehicle control ensures that the solvent (DMSO) is not causing cytotoxicity. A positive control validates that the assay is working as expected. Running each concentration in triplicate or quadruplicate allows for statistical analysis and ensures the reproducibility of the results. Comparing the IC₅₀ value of the test compound to that of the positive control provides a benchmark for its potency.[12][13][14]

Conclusion and Future Horizons

This compound is a molecule of considerable interest, not only for its intrinsic biological activities but more so for its potential as a foundational scaffold in the design of novel therapeutics. Its straightforward synthesis and well-defined analytical characterization make it an accessible starting point for medicinal chemistry campaigns. The demonstrated success of benzamide derivatives in oncology, particularly as HDAC and tubulin inhibitors, provides a strong rationale for the further exploration of novel this compound analogues. Future work should focus on the rational design and synthesis of libraries of derivatives, followed by high-throughput screening to identify compounds with potent and selective anticancer activity. A deeper mechanistic understanding of these new chemical entities will be crucial for their translation into next-generation cancer therapies.

References

- 1. This compound | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound(3147-45-3) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iv.iiarjournals.org [iv.iiarjournals.org]

The Inhibition of Glutathione Reductase by 2,4-Dihydroxybenzylamine: A Technical Guide

Disclaimer: Initial research indicates that the compound of interest for glutathione reductase inhibition is 2,4-dihydroxybenzylamine (2,4-DHBA) , not 2,4-dihydroxybenzamide. This guide will focus on the available scientific literature regarding 2,4-dihydroxybenzylamine.

Introduction

Glutathione reductase (GR) is a critical enzyme in cellular antioxidant defense, responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). This balance is essential for protecting cells from oxidative damage. The discovery of specific inhibitors of glutathione reductase is of significant interest for researchers in fields ranging from cancer biology to parasitology. This technical guide provides a comprehensive overview of 2,4-dihydroxybenzylamine (2,4-DHBA) as a specific and irreversible inhibitor of glutathione reductase, based on available scientific literature.

Mechanism of Inhibition

2,4-Dihydroxybenzylamine has been identified as a potent and specific inhibitor of glutathione reductase.[1] The inhibition is characterized by several key features:

-

NADPH-Dependence: The inhibitory action of 2,4-DHBA against glutathione reductase requires the presence of the cofactor NADPH.[1]

-

Irreversibility: The inhibition is time-dependent and cannot be reversed by methods such as gel filtration, indicating an irreversible binding mechanism.[1]

-

Stoichiometric Titration: The inhibition involves a stoichiometric titration of the enzyme, suggesting a direct and specific interaction with the enzyme's active site or a site that allosterically affects activity.[1]

-

Competition with GSSG: 2,4-DHBA competes with the enzyme's natural substrate, oxidized glutathione (GSSG).[1]

-

Protection by Reducing Agents: The presence of reducing agents like glutathione and dithioerythritol can protect the enzyme from inhibition by 2,4-DHBA.[1]

-

Two Inhibitory Sites: A Hill-type plot analysis of the inhibition kinetics suggests that 2,4-DHBA interacts with two inhibitory sites on the enzyme.[1]

-

Proposed Free Radical Mechanism: The collective evidence points towards a possible inhibitory mechanism involving a free radical effect at or near the active site of glutathione reductase.[1]

Quantitative Data

| Parameter | Value | Conditions | Reference |

| IC50 | Data not available | Concentration of 2,4-DHBA required to inhibit 50% of glutathione reductase activity under specified assay conditions. | |

| Ki | Data not available | Inhibition constant, reflecting the binding affinity of 2,4-DHBA to glutathione reductase. | |

| Hill Coefficient (n) | ~2 | Derived from a Hill-type plot analysis, suggesting the presence of two cooperative or independent inhibitory binding sites.[1] | [1] |

| Inhibition Type | Irreversible, Competitive with GSSG | The inhibitor binds irreversibly and competes with the binding of the substrate GSSG.[1] | [1] |

Experimental Protocols

Synthesis of 2,4-Dihydroxybenzylamine

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde Oxime

This step involves the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride.

-

Materials:

-

2,4-dihydroxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Water

-

-

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde in water.

-

Add hydroxylamine hydrochloride to the solution while stirring.

-

Slowly add an aqueous solution of sodium carbonate to the mixture at room temperature and continue stirring for approximately one hour.

-

The formation of a solid precipitate, 2,4-dihydroxybenzaldehyde oxime, will be observed.

-

Filter the solid and wash it with water.

-

The product can be dried for use in the next step. A reported yield for this reaction is approximately 97%.

-

Step 2: Reduction of 2,4-Dihydroxybenzaldehyde Oxime to 2,4-Dihydroxybenzylamine

This step would involve the reduction of the oxime functional group to an amine. While a specific protocol for this substrate is not available, a general method using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation could be employed.

-

Materials (General Procedure):

-

2,4-dihydroxybenzaldehyde oxime

-

A suitable reducing agent (e.g., Lithium aluminum hydride in an anhydrous solvent like THF, or H2 gas with a catalyst like Palladium on carbon).

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Apparatus for reflux and subsequent workup.

-

-

Procedure (Illustrative, requires optimization):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the reducing agent in the anhydrous solvent.

-

Slowly add a solution of 2,4-dihydroxybenzaldehyde oxime in the same solvent to the reducing agent suspension, controlling the reaction temperature.

-

After the addition is complete, the reaction mixture may be refluxed for a period to ensure complete reduction.

-

After cooling, the reaction is carefully quenched, followed by an appropriate aqueous workup to remove the reducing agent byproducts.

-

The product, 2,4-dihydroxybenzylamine, would then be extracted into an organic solvent, dried, and purified, for example, by crystallization or column chromatography.

-

Glutathione Reductase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of 2,4-dihydroxybenzylamine on glutathione reductase activity by monitoring the consumption of NADPH.

-

Materials:

-

Purified glutathione reductase

-

NADPH

-

Oxidized glutathione (GSSG)

-

2,4-dihydroxybenzylamine (inhibitor)

-

Assay buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare stock solutions of NADPH, GSSG, and 2,4-DHBA in the assay buffer.

-

In a cuvette, combine the assay buffer, a specific concentration of NADPH, and the desired concentration of 2,4-DHBA.

-

Add a known amount of glutathione reductase to the cuvette and incubate for a specific period to allow for the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a specific concentration of GSSG.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

-

Control experiments without the inhibitor should be performed to determine the uninhibited enzyme activity.

-

To determine the IC50, a range of 2,4-DHBA concentrations should be tested, and the percentage of inhibition plotted against the inhibitor concentration.

-

Visualizations

Caption: Experimental workflow for the synthesis and evaluation of 2,4-dihydroxybenzylamine as a glutathione reductase inhibitor.

References

Mechanism of action of 2,4-Dihydroxybenzamide in biological systems

An In-depth Technical Guide on the Mechanism of Action of 2,4-Dihydroxybenzamide and Its Derivatives in Biological Systems

Introduction

This compound, also known as β-resorcylamide, is a phenolic compound belonging to the benzamide class of molecules.[1][2] This scaffold and its derivatives have garnered interest in the scientific community due to their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[3][4][5] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound and structurally related compounds in biological systems. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further investigation and application.

Core Mechanism of Action: Enzyme Inhibition

The primary mechanism of action attributed to this compound and its analogues is the inhibition of specific enzymes critical to cellular function and survival.

Glutathione Reductase Inhibition

The most specific enzymatic target identified for a compound closely related to this compound is glutathione reductase. While the initial study focused on 2,4-dihydroxybenzylamine (2,4-DHBA), subsequent sources identify this compound as a specific inhibitor of this enzyme.[3][6] Glutathione reductase is a crucial redox enzyme responsible for maintaining high intracellular levels of reduced glutathione (GSH), a key antioxidant.[6]

The inhibition of glutathione reductase by 2,4-DHBA is irreversible and time-dependent, requiring the presence of the cofactor NADPH.[6] The mechanism is suggested to involve a free-radical effect at or near the enzyme's active site.[6] The inhibitor competes with the substrate, oxidized glutathione (GSSG), and the enzyme can be protected from inhibition by reducing agents like glutathione and dithioerythritol.[6] This targeted inhibition of a critical antioxidant defense enzyme highlights a significant mechanism for inducing cellular stress.

Caption: Inhibition of Glutathione Reductase by this compound.

Inhibition of Other Key Enzymes by Derivatives

Derivatives of the 2,4-dihydroxybenzoyl scaffold have demonstrated inhibitory activity against other important enzymes, suggesting a broader potential for this chemical class.

-

Heat Shock Protein 90 (Hsp90): Schiff base derivatives of the related compound 2,4-dihydroxybenzaldehyde are known to inhibit the ATPase activity of Hsp90. Hsp90 is a molecular chaperone essential for the stability and function of many oncogenic proteins, making it a key target in cancer therapy.[7]

-

2,3-dihydroxybenzoate-AMP ligase (EntE): Analogues of N,3-dihydroxybenzamide, which shares a dihydroxybenzoyl moiety, have been shown to inhibit EntE.[8] This enzyme is critical for the biosynthesis of enterobactin, a siderophore used by pathogenic bacteria like E. coli to acquire iron. Inhibiting this pathway can impede bacterial growth.[8]

-

Urease: Schiff bases derived from 2,4-dihydroxybenzaldehyde have shown significant urease inhibition activity, in some cases exceeding that of standard inhibitors.[9]

Associated Biological Activities

The inhibition of key enzymes leads to a range of downstream biological effects.

-

Antimicrobial and Antifungal Activity: Derivatives of 2,4-dihydroxybenzoic acid have shown promising activity against various microorganisms, including Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[5] The proposed antimicrobial mechanism for phenolic aldehydes involves disruption of cellular integrity and function.[10]

-

Anticancer Activity: By inhibiting proteins like Hsp90, derivatives of 2,4-dihydroxybenzaldehyde can induce the degradation of oncoproteins, leading to cancer cell death.[7] Hydrazide-hydrazone derivatives have demonstrated potent antiproliferative activity against human cancer cell lines, with some compounds showing high selectivity for cancer cells over normal cells.[5]

-

Antioxidant Activity: The phenolic structure of these compounds confers antioxidant properties, which have been demonstrated via methods such as the DPPH radical scavenging assay.[7][11] This activity allows the compounds to neutralize harmful free radicals.

-

Anti-inflammatory and Anti-angiogenic Properties: 2,4-Dihydroxybenzaldehyde has been reported to suppress the production of inflammatory mediators and inhibit the formation of new blood vessels.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound derivatives from cited literature.

Table 1: Anticancer Activity of 2,4-Dihydroxybenzoic Acid Derivatives

| Compound ID | Derivative Type | Cell Line | Assay | IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|

| 21 | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | MTT | 0.77 | [5] |

| 21 | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | HepG2 (Liver) | MTT | 7.81 | [5] |

| 21 | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 769-P (Kidney) | MTT | 12.39 | [5] |

| 23 | N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (Lung) | MTT | 101.14 | [5] |

| 23 | N-[(2-bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | MTT | 156.77 | [5] |

| Schiff base 13 | Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | MTT | 4.85 | [7] |

| Schiff base 5 | Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | MTT | 7.43 | [7] |

| Schiff base 6 | Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | MTT | 7.15 |[7] |

Table 2: Antimicrobial Activity of 2,4-Dihydroxybenzoic Acid Derivatives

| Compound ID | Derivative Type | Microorganism | Assay | MIC (µg/mL) | Citation |

|---|

| 18 | 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | S. aureus ATCC 43300 (MRSA) | Broth Microdilution | 3.91 |[5] |

Table 3: Enzyme Inhibition by Dihydroxybenzamide Analogues

| Compound | Target Enzyme | Inhibition Metric | Value (nM) | Citation |

|---|---|---|---|---|

| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine | EntE (E. coli) | appKᵢ | 3.8 | [8] |

| N,3-dihydroxybenzamide | EntE (E. coli) | IC₅₀ (estimated) | >10,000 |[8] |

Experimental Protocols

Detailed methodologies for key assays are crucial for reproducibility and further research.

Protocol 1: Glutathione Reductase Inhibition Assay (Spectrophotometric)

This protocol is based on the general principles of monitoring NADPH consumption.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.6) containing 1 mM EDTA.

-

NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.

-

GSSG Solution: Prepare a stock solution of oxidized glutathione (GSSG) in the assay buffer.

-

Enzyme Solution: Prepare a solution of purified glutathione reductase in the assay buffer.

-

Inhibitor Solution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), then dilute further in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, combine the assay buffer, NADPH solution, and the inhibitor solution (or vehicle control).

-

Add the enzyme solution and incubate for a specified pre-incubation period to allow for inhibitor-enzyme interaction.[6]

-

Initiate the reaction by adding the GSSG solution.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader or spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

-

Caption: Experimental workflow for a Glutathione Reductase inhibition assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[7][10]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria, fungi) in a suitable growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[7]

-

Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the liquid growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plate under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader.

Protocol 3: Hsp90 ATPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies inorganic phosphate released from ATP hydrolysis.[7]

-

Reagent Preparation:

-

Assay Buffer: e.g., Tris-HCl buffer containing KCl and MgCl₂.

-

Malachite Green Reagent: Mix a solution of Malachite Green hydrochloride with ammonium molybdate in an acidic medium. A stabilizing agent is often included.

-

-

Assay Reaction:

-

In a 96-well plate, combine recombinant Hsp90 protein, the test compound (or vehicle control), and ATP in the assay buffer.

-

Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to allow for ATP hydrolysis.

-

-

Detection:

-

Stop the reaction and develop the color by adding the Malachite Green reagent to each well. This reagent forms a complex with the free phosphate generated.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the absorbance at a wavelength between 620-650 nm.

-

-

Data Analysis:

-

Use a phosphate standard curve to quantify the amount of phosphate released.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Caption: Workflow for the Hsp90 ATPase activity assay (Malachite Green).

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential for therapeutic development. The primary mechanism of action appears to be enzyme inhibition, with specific targets including glutathione reductase for the parent structure's analogues and other critical enzymes like Hsp90 and EntE for its derivatives. These inhibitory activities translate into a broad spectrum of biological effects, including potent anticancer and antimicrobial properties. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further elucidate the mechanisms of these compounds and explore their full therapeutic potential. Future studies should focus on confirming the direct targets of this compound itself, exploring structure-activity relationships to optimize potency and selectivity, and evaluating in vivo efficacy and safety profiles.

References

- 1. This compound | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3147-45-3 [amp.chemicalbook.com]

- 3. This compound | 3147-45-3 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,4-Dihydroxybenzylamine: a specific inhibitor of glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Synthesis of Novel 2,4-Dihydroxythiobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of novel 2,4-dihydroxythiobenzamide derivatives, compounds of significant interest due to their potential therapeutic applications. This document outlines detailed experimental protocols for their preparation, presents key quantitative data in a structured format, and visualizes the synthetic workflow and a putative signaling pathway based on their observed biological activities.

Introduction

2,4-Dihydroxythiobenzamide and its derivatives are a class of organic compounds characterized by a benzene ring substituted with two hydroxyl groups at positions 2 and 4, and a thioamide functional group. These compounds have garnered attention in medicinal chemistry due to their demonstrated antifungal and antiproliferative activities.[1] The presence of the thioamide group, a bioisostere of the amide bond, can enhance the biological activity and pharmacokinetic properties of molecules.[2] This guide details a common synthetic route to these derivatives, starting from the readily available precursor, 2,4-dihydroxybenzoic acid.

Synthetic Pathway and Experimental Protocols

The synthesis of 2,4-dihydroxythiobenzamide derivatives can be achieved through a multi-step process, beginning with the formation of the corresponding amide, followed by thionation. A general synthetic workflow is depicted below.

Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the ammonolysis of a benzoate ester.[1]

Step 1: Esterification of 2,4-Dihydroxybenzoic Acid

-

To a solution of 2,4-dihydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 7 hours under a nitrogen atmosphere.

-

Remove the excess methanol under reduced pressure.

-

Add ethyl acetate and wash the organic phase sequentially with 10% aqueous sodium carbonate, 1 M hydrochloric acid, and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2,4-dihydroxybenzoate.

Step 2: Ammonolysis to this compound

-

Add methyl 2,4-dihydroxybenzoate (1 equivalent) to aqueous ammonia (25%, 10 volumes).[1]

-

Stir the reaction mixture for 24 hours at room temperature.[1]

-

Remove the excess ammonia and methanol formed during the reaction under reduced pressure.[1]

-

Add water to the residue and extract the product with diethyl ether.[1]

-

Collect the ether extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.[1]

-

Purify the crude product by column chromatography on silica gel using ethyl acetate as the eluent.[1]

Protocol for the Thionation of this compound

This protocol is a general procedure for the thionation of amides using Lawesson's reagent.[3][4]

-

In a round-bottom flask, suspend this compound (1 equivalent) and Lawesson's reagent (0.5-0.6 equivalents) in an anhydrous solvent such as toluene or dioxane.[3]

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-dihydroxythiobenzamide.

Protocol for the Synthesis of N,N-Cyclic-2,4-dihydroxythiobenzamide Derivatives

This protocol is based on the work of Niewiadomy et al. and utilizes sulfinyl-bis[(2,4-dihydroxyphenyl)methanethione] (STB) as a precursor, which can be derived from 2,4-dihydroxythiobenzamide.

-

Synthesize STB from 2,4-dihydroxythiobenzamide by reaction with a suitable sulfinylating agent.

-

React STB with commercially available diamines or other cyclic amines in an appropriate solvent.

-

The resulting N,N-cyclic-2,4-dihydroxythiobenzamide derivatives can be purified by crystallization or column chromatography.

Quantitative Data

The following tables summarize key quantitative data for synthesized 2,4-dihydroxythiobenzamide derivatives based on available literature.

Table 1: Physicochemical Properties of Selected Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| This compound | C₇H₇NO₃ | 153.14 | - | - | [1] |

| N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide | C₁₃H₁₅N₃O₂S₂ | 325.41 | - | - | [5] |

| N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide | - | - | - | - | [5] |

Table 2: Biological Activity of Selected Derivatives

| Compound | Cell Line | Activity | IC₅₀ (µg/mL) | Reference |

| Novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T (Bladder Cancer) | Antiproliferative | 10.51 - 33.98 | [6] |

| Pyrazolinethioamide 45 | A549 (Lung Carcinoma) | Cytotoxic | 13.49 | [7] |

| Pyrazolinethioamide 45 | HeLa (Cervical Cancer) | Cytotoxic | 17.52 | [7] |

| Thioamide 46 | MCF-7 (Breast Cancer) | Antiproliferative | 5.4 | [7] |

| Thioamide 46 | HepG2 (Liver Cancer) | Antiproliferative | 4.5 | [7] |

| Thioamide 46 | PC-3 (Prostate Cancer) | Antiproliferative | 1.1 | [7] |

Putative Signaling Pathway

The precise mechanism of action for 2,4-dihydroxythiobenzamide derivatives is still under investigation. However, based on studies of other thioamide-containing compounds, a plausible mechanism for their anticancer activity involves the induction of cellular stress pathways. One such pathway is the Integrated Stress Response (ISR), which can be triggered by mitochondrial dysfunction.[8]

This proposed pathway suggests that 2,4-dihydroxythiobenzamide derivatives may inhibit mitochondrial respiratory chain Complex V (F₁Fo-ATP synthase), leading to ATP depletion and an increase in reactive oxygen species (ROS).[8] This metabolic stress activates the GCN2 kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α upregulates the translation of the transcription factor ATF4, which in turn activates the transcription of pro-apoptotic genes like CHOP, ultimately leading to programmed cell death.

Conclusion

The synthesis of novel 2,4-dihydroxythiobenzamide derivatives presents a promising avenue for the development of new therapeutic agents. The synthetic routes are accessible, and the resulting compounds exhibit interesting biological activities. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structure for enhanced potency and selectivity. This guide provides a foundational framework for researchers to build upon in the exploration of this important class of molecules.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Prethioviridamide, an Anticancer Ribosomally Synthesized and Post-Translationally Modified Peptide with a Polythioamide Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Potential of 2,4-Dihydroxybenzamide Schiff Base Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticancer potential of 2,4-Dihydroxybenzamide Schiff base derivatives. These compounds have emerged as a promising class of therapeutic agents, primarily through their targeted inhibition of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the folding, stability, and function of numerous oncoproteins. This guide details their mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Hsp90 Inhibition

This compound Schiff base derivatives exert their anticancer effects by targeting the N-terminal ATP-binding pocket of Hsp90.[1][2][3] Hsp90 is a molecular chaperone essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[4] By inhibiting the ATPase activity of Hsp90, these Schiff base derivatives disrupt the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. This results in the simultaneous blockade of multiple oncogenic signaling pathways, making it an attractive strategy for cancer therapy.[1]

The 2,4-dihydroxy substitution on the benzaldehyde ring is crucial for the inhibitory activity of these Schiff bases against Hsp90.[1] These hydroxyl groups form key hydrogen bond interactions with amino acid residues in the ATP-binding site of Hsp90, contributing to their binding affinity and inhibitory potency.[5]

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound Schiff base derivatives has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on their Hsp90 inhibitory activity and cytotoxicity.

| Derivative | Target/Assay | Measurement | Result | Reference |

| Derived from 2,4-dinitrophenyl hydrazine | Hsp90 ATPase activity | IC50 | >10 µM | [6] |

| Derived from 4-amino-3-methyl-1H-pyrazol-5(4H)-one | Hsp90 ATPase activity | IC50 | 7.43 µM | [6] |

| Derived from 3-amino-1H-pyrazol-5(4H)-one | Hsp90 ATPase activity | IC50 | 7.15 µM | [6] |

| Derived from 2-amino-5-nitrothiazole | Hsp90 ATPase activity | IC50 | 0.009 µM (9 nM) | [6] |

| Derived from 2-aminobenzothiazole | Hsp90 ATPase activity | IC50 | 0.003 µM (3 nM) | [6] |

| Schiff Base 13 (from Gupta et al.) | Hsp90 ATPase activity | IC50 | Not specified in µM | [1] |

| Derivative | Cancer Cell Line | Measurement | Result | Reference |

| Derived from 2,4-dinitrophenyl hydrazine | PC3 | IC50 | >15 µM | [6] |

| Derived from 4-amino-3-methyl-1H-pyrazol-5(4H)-one | PC3 | IC50 | 7.43 µM | [6] |

| Derived from 3-amino-1H-pyrazol-5(4H)-one | PC3 | IC50 | 7.15 µM | [6] |

| Schiff Base 13 (from Gupta et al.) | PC3 | IC50 | 4.85 µM | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of these compounds, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Silver(I) complexes of 2,4-dihydroxybenzaldehyde-amino acid Schiff bases-Novel noncompetitive α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Properties of 2,4-Dihydroxybenzamide Hydrazones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazone derivatives of 2,4-dihydroxybenzamide are emerging as a significant class of compounds with pronounced antimicrobial properties. This technical guide provides a comprehensive overview of their synthesis, in vitro antimicrobial activity, and the experimental protocols utilized for their evaluation. Quantitative data from key studies are summarized in detailed tables for comparative analysis. Furthermore, this guide explores the potential mechanisms of action, offering insights into their structure-activity relationships and future prospects in the development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Hydrazones, characterized by the azomethine group (–NH–N=CH–), have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Within this class, hydrazones derived from 2,4-dihydroxybenzoic acid have demonstrated particularly interesting antibacterial and antifungal profiles. This guide focuses on the synthesis and antimicrobial evaluation of a series of this compound hydrazones, providing a technical resource for researchers in the field.

Synthesis of this compound Hydrazones

The synthesis of this compound hydrazones is typically achieved through a condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and a variety of aromatic aldehydes.[1]

General Synthesis Protocol

A solution of 2,4-dihydroxybenzoic acid hydrazide (0.001 mol) in ethanol (5 mL, 96%) is heated under reflux. To this solution, the respective aromatic aldehyde (0.0011 mol) is added, and the mixture is refluxed until a precipitate is formed.[1] The reaction time can vary from 15 to 40 minutes depending on the specific aldehyde used.[1] The resulting solid product is then filtered, washed, and can be purified by recrystallization.

Antimicrobial Activity

The antimicrobial potential of this compound hydrazones has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary methods for assessing this activity are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar disc diffusion method for preliminary screening.[2][3]

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of a series of twenty-four this compound hydrazones against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

Table 1: Antibacterial Activity of this compound Hydrazones (MIC/MBC in µg/mL) against Gram-Positive Bacteria [1][4]

| Compound | S. aureus ATCC 29213 | S. aureus ATCC 43300 (MRSA) | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | B. subtilis ATCC 6633 | B. cereus ATCC 10876 | M. luteus ATCC 10240 |

| 2 | >1000 | >1000 | 1000/>1000 | 500/1000 | 62.5/250 | 250/500 | 31.25/250 |

| 9 | 125/>1000 | 31.25/125 | 125/1000 | 125/500 | 15.62/31.25 | 15.62/15.62 | 31.25/125 |

| 10 | 1000/>1000 | 1000/>1000 | 500/1000 | 1000/>1000 | 250/500 | 250/500 | 250/500 |

| 11 | 1000/>1000 | 1000/>1000 | 1000/>1000 | 1000/>1000 | 250/500 | 250/500 | 250/500 |

| 17 | 500/>1000 | 250/500 | 250/500 | 250/500 | 125/250 | 125/250 | 125/250 |

| 18 | 7.81/31.25 | 3.91/15.62 | 1.95/7.81 | 0.48/1.95 | 0.98/3.91 | 0.98/3.91 | 1.95/7.81 |

| Ampicillin | 0.25/0.5 | - | 0.25/0.5 | 2/4 | 0.125/0.25 | 0.03/0.06 | 0.03/0.06 |

| Nitrofurantoin | 31.25/62.5 | 31.25/62.5 | 31.25/62.5 | 31.25/62.5 | 15.62/31.25 | 15.62/31.25 | 62.5/125 |

Table 2: Antibacterial Activity of this compound Hydrazones (MIC in µg/mL) against Gram-Negative Bacteria [1]

| Compound | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | K. pneumoniae ATCC 13883 |

| 2 | >1000 | >1000 | >1000 |

| 9 | >1000 | >1000 | >1000 |

| 10 | >1000 | >1000 | >1000 |

| 11 | >1000 | >1000 | >1000 |

| 17 | >1000 | >1000 | >1000 |

| 18 | 1000 | 1000 | >1000 |

| Ciprofloxacin | 0.015 | 0.5 | 0.06 |

Table 3: Antifungal Activity of this compound Hydrazones (MIC/MFC in µg/mL) [1]

| Compound | C. albicans ATCC 10231 | C. parapsilosis ATCC 22019 |

| 2 | 125/250 | 125/250 |

| 9 | 250/500 | 250/500 |

| 10 | 125/250 | 125/250 |

| 11 | 125/250 | 125/250 |

| 17 | 125/250 | 125/250 |

| 18 | 62.5/125 | 62.5/125 |

| Fluconazole | 0.5/1 | 1/2 |

Note: Compound structures corresponding to the numbers can be found in the original research publication by Popiołek et al. (2023).[1]

Structure-Activity Relationship (SAR) Insights

From the presented data, several structure-activity relationships can be inferred:

-

Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic aldehyde ring significantly influence antimicrobial activity. For instance, compound 18 , which is 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, exhibited the most potent and broad-spectrum activity against Gram-positive bacteria.[1][4] The presence of hydroxyl and iodine substituents appears to be favorable for enhanced activity.

-

Gram-Positive Selectivity: The synthesized this compound hydrazones generally demonstrate greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria.[1] This suggests a potential mechanism of action that is more effective against the cell wall structure of Gram-positive organisms or that the compounds have difficulty penetrating the outer membrane of Gram-negative bacteria.

-

Antifungal Potential: Several compounds displayed moderate antifungal activity against Candida species.

Experimental Protocols

Broth Microdilution Method for MIC and MBC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.[2]

-

Preparation of Hydrazone Stock Solution: Dissolve the synthesized hydrazone derivative in dimethyl sulfoxide (DMSO) to a known concentration (e.g., 1000 µg/mL).

-

Preparation of Microbial Inoculum:

-

Bacteria: Culture bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Fungi: Culture fungi in RPMI-1640 medium. Adjust the turbidity to the 0.5 McFarland standard.

-

-

Serial Dilution: Perform a two-fold serial dilution of the hydrazone stock solution in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells is considered the MBC or MFC.

Agar Disc Diffusion Method

This method is a qualitative or semi-quantitative assay for preliminary screening of antimicrobial activity.[3]

-

Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri dishes.

-

Inoculation: Evenly spread a standardized microbial inoculum over the surface of the agar.

-

Disc Application: Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface.

-

Compound Application: Apply a known concentration of the hydrazone solution (dissolved in a suitable solvent like DMSO) to the paper discs. Control discs with solvent only (negative control) and standard antibiotics (positive control) should also be included.

-

Incubation: Incubate the plates under the same conditions as the broth microdilution method.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Potential Mechanism of Action

While the precise molecular mechanism of action for this compound hydrazones has not been definitively elucidated, research on the broader class of hydrazone compounds suggests several potential targets within microbial cells. One of the most frequently proposed mechanisms is the inhibition of DNA gyrase.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress. Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. Molecular docking studies on various hydrazone derivatives have suggested that these compounds can bind to the active site of DNA gyrase, potentially interfering with its function.